molecular formula C18H28N2O4 B5136333 1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid

1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5136333
M. Wt: 336.4 g/mol
InChI Key: BQEGOSMVMSHZOT-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The addition of the oxalic acid component further enhances its chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-butan-2-amine with 4-[(2-methylphenyl)methyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reaction time, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the substituent introduced.

Scientific Research Applications

1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context, and can modulate various biochemical pathways. The exact mechanism is still under investigation, but it is believed to involve the binding of the compound to its target, leading to changes in the target’s activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-[(2-methylphenyl)methyl]piperazine: Similar in structure but lacks the oxalic acid component.

    4-[(2-Methylphenyl)methyl]piperazine: A simpler derivative without the butan-2-yl group.

    1-Butan-2-ylpiperazine: Lacks the 2-methylphenylmethyl group.

Uniqueness

1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid is unique due to the presence of both the butan-2-yl and 2-methylphenylmethyl groups, as well as the oxalic acid component. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2;3-1(4)2(5)6/h5-8,15H,4,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEGOSMVMSHZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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